molecular formula C17H18N2O B5231906 2-[(2,4-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole

2-[(2,4-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole

Cat. No.: B5231906
M. Wt: 266.34 g/mol
InChI Key: RVNCLEVWYBNNQF-UHFFFAOYSA-N
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Description

2-[(2,4-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole is a heterocyclic organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a benzimidazole core substituted with a 2,4-dimethylphenoxy methyl group and a methyl group at the 5-position. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole typically involves the condensation of ortho-phenylenediamine with 2,4-dimethylphenoxyacetaldehyde under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, which facilitates the cyclization process to form the benzimidazole ring.

  • Step 1: Synthesis of 2,4-dimethylphenoxyacetaldehyde

    • React 2,4-dimethylphenol with chloroacetaldehyde in the presence of a base such as sodium hydroxide to form 2,4-dimethylphenoxyacetaldehyde.
  • Step 2: Condensation Reaction

    • Mix ortho-phenylenediamine with 2,4-dimethylphenoxyacetaldehyde in an acidic medium (e.g., hydrochloric acid).
    • Heat the reaction mixture to promote cyclization and formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents (e.g., bromine) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(2,4-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as cytochrome P450, which plays a crucial role in drug metabolism. Additionally, it can interfere with DNA synthesis and repair mechanisms, leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenylbenzimidazole
  • 5-methylbenzimidazole
  • 2-(2,4-dimethylphenoxy)benzimidazole

Uniqueness

2-[(2,4-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole is unique due to the presence of both the 2,4-dimethylphenoxy methyl group and the methyl group at the 5-position. This specific substitution pattern enhances its biological activity and makes it a valuable compound for various applications. Compared to similar compounds, it exhibits higher potency and selectivity in its biological effects.

Properties

IUPAC Name

2-[(2,4-dimethylphenoxy)methyl]-6-methyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-11-5-7-16(13(3)8-11)20-10-17-18-14-6-4-12(2)9-15(14)19-17/h4-9H,10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNCLEVWYBNNQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=NC3=C(N2)C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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